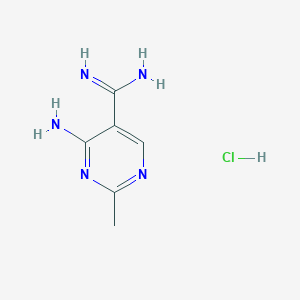
4-Amino-2-methylpyrimidine-5-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-methylpyrimidine-5-carboximidamidehydrochloride is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methylpyrimidine-5-carboximidamidehydrochloride typically involves the reaction of 2-methylpyrimidine derivatives with appropriate reagents to introduce the amino and carboximidamide groups. One common method involves the reaction of 2-methylpyrimidine with cyanamide under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methylpyrimidine-5-carboximidamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboximidamide groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce different functional groups into the pyrimidine ring.
Scientific Research Applications
4-Amino-2-methylpyrimidine-5-carboximidamidehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-methylpyrimidine-5-carboximidamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-methylpyrimidine-5-carbonitrile
- 4-Amino-5-aminomethyl-2-methylpyrimidine
- 4-Amino-5-hydroxymethyl-2-methylpyrimidine
Uniqueness
4-Amino-2-methylpyrimidine-5-carboximidamidehydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H10ClN5 |
|---|---|
Molecular Weight |
187.63 g/mol |
IUPAC Name |
4-amino-2-methylpyrimidine-5-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H9N5.ClH/c1-3-10-2-4(5(7)8)6(9)11-3;/h2H,1H3,(H3,7,8)(H2,9,10,11);1H |
InChI Key |
KDZFUEDYBNEYLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















